molecular formula C14H16N4O2S B7043106 2-(4-Acetyltriazol-1-yl)-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone

2-(4-Acetyltriazol-1-yl)-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone

Cat. No.: B7043106
M. Wt: 304.37 g/mol
InChI Key: AVPARHNPGDAJIH-UHFFFAOYSA-N
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Description

2-(4-Acetyltriazol-1-yl)-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone is a synthetic organic compound that features a unique combination of functional groups, including a triazole ring, a thiophene ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyltriazol-1-yl)-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Acetyl Group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyltriazol-1-yl)-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-(4-Hydroxytriazol-1-yl)-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanol.

    Substitution: Various substituted triazoles depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic or photonic properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-Acetyltriazol-1-yl)-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring could participate in hydrogen bonding or π-π stacking interactions, while the thiophene and pyrrolidine rings might contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyltriazol-1-yl)-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone
  • 2-(4-Ethyltriazol-1-yl)-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone

Uniqueness

2-(4-Acetyltriazol-1-yl)-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone is unique due to the presence of the acetyl group on the triazole ring, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a pharmacophore or functional material compared to similar compounds without the acetyl group.

Properties

IUPAC Name

2-(4-acetyltriazol-1-yl)-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-10(19)12-7-17(16-15-12)8-14(20)18-5-2-3-13(18)11-4-6-21-9-11/h4,6-7,9,13H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPARHNPGDAJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)CC(=O)N2CCCC2C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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